molecular formula C21H19NO B12803811 3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine CAS No. 64954-02-5

3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine

Cat. No.: B12803811
CAS No.: 64954-02-5
M. Wt: 301.4 g/mol
InChI Key: OZSZMZQRLSYNMX-UHFFFAOYSA-N
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Description

3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine is a chemical compound that belongs to the class of oxaziridines. Oxaziridines are three-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of two phenyl groups and a phenylethyl group attached to the oxaziridine ring. It is known for its unique structural properties and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted ketone with an amine and an oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is carefully controlled to ensure the formation of the desired oxaziridine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-grade equipment to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxaziridinium ions.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The oxaziridine ring can undergo substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as peracids, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxaziridinium ions, while reduction can produce amines. Substitution reactions can result in a variety of substituted oxaziridines.

Scientific Research Applications

3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound’s reactivity makes it useful in studying biological oxidation and reduction processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of 3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine involves its ability to undergo oxidation and reduction reactions. The compound can interact with various molecular targets, including enzymes and other proteins, through its reactive oxaziridine ring. These interactions can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3-Diphenyl-1,2-oxaziridine: Lacks the phenylethyl group, making it less sterically hindered.

    2-Phenyl-1,2-oxaziridine: Contains only one phenyl group, resulting in different reactivity and properties.

    3,3-Diphenyl-2-methyl-1,2-oxaziridine: The methyl group provides different steric and electronic effects compared to the phenylethyl group.

Uniqueness

3,3-Diphenyl-2-(1-phenylethyl)-1,2-oxaziridine is unique due to the presence of both phenyl and phenylethyl groups, which influence its reactivity and stability. This combination of substituents makes it a valuable compound for studying various chemical and biological processes.

Properties

CAS No.

64954-02-5

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

3,3-diphenyl-2-(1-phenylethyl)oxaziridine

InChI

InChI=1S/C21H19NO/c1-17(18-11-5-2-6-12-18)22-21(23-22,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3

InChI Key

OZSZMZQRLSYNMX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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